molecular formula C23H23ClN4O3S B11234552 N-(4-chlorobenzyl)-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chlorobenzyl)-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11234552
M. Wt: 471.0 g/mol
InChI Key: HVFZIIGEOJQIJS-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-2-{[4-CYCLOPROPYL-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyclopropyl group, and a benzodioxepin moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-{[4-CYCLOPROPYL-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves multiple steps, including the formation of the benzodioxepin ring, the introduction of the chlorophenyl group, and the cyclopropyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for cost-effectiveness and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using reagents like sodium hydroxide or ammonia.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-2-{[4-CYCLOPROPYL-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to N-[(4-CHLOROPHENYL)METHYL]-2-{[4-CYCLOPROPYL-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE include other benzodioxepin derivatives and triazole-containing compounds. These compounds may share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of a chlorophenyl group, a cyclopropyl group, and a benzodioxepin moiety, which may confer distinct biological properties and applications .

Properties

Molecular Formula

C23H23ClN4O3S

Molecular Weight

471.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H23ClN4O3S/c24-17-5-2-15(3-6-17)13-25-21(29)14-32-23-27-26-22(28(23)18-7-8-18)16-4-9-19-20(12-16)31-11-1-10-30-19/h2-6,9,12,18H,1,7-8,10-11,13-14H2,(H,25,29)

InChI Key

HVFZIIGEOJQIJS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=NN=C(N3C4CC4)SCC(=O)NCC5=CC=C(C=C5)Cl)OC1

Origin of Product

United States

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